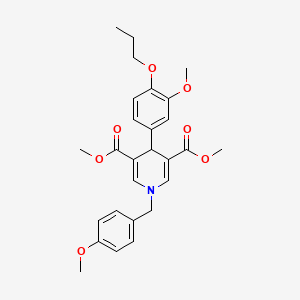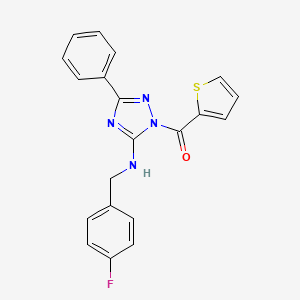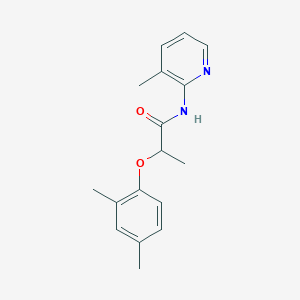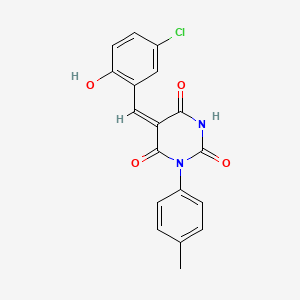![molecular formula C17H18ClN3OS B4674032 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B4674032.png)
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine
説明
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine, also known as TAPP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TAPP is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects. In
作用機序
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine's mechanism of action is not fully understood, but studies have suggested that it acts as a modulator of neurotransmitter levels in the brain. 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to increase levels of dopamine and serotonin, which are neurotransmitters involved in mood regulation. Additionally, 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to apoptosis.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its ability to modulate neurotransmitter levels, 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to have antioxidant properties. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis. 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
実験室実験の利点と制限
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine's advantages for lab experiments include its low toxicity profile and its potential therapeutic applications in various fields of medicine. However, 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine's limitations include its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
For research on 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine include further investigation into its mechanism of action, as well as its potential therapeutic applications in various fields of medicine. Additionally, research could focus on improving the solubility of 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine in water to make it more versatile for experimental conditions. Finally, research could investigate the potential synergistic effects of 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine with other compounds for enhanced therapeutic efficacy.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine is a compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. While further research is needed to fully understand 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine's potential therapeutic applications, its low toxicity profile and promising preliminary results make it a compound worth investigating further.
科学的研究の応用
1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has also been studied for its potential use as an antidepressant and anxiolytic, with research indicating its ability to modulate neurotransmitter levels in the brain. Additionally, 1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-pyridin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-4-3-5-15(12-14)20-8-10-21(11-9-20)17(22)13-23-16-6-1-2-7-19-16/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVCCIMUCXGAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(pyridin-2-ylsulfanyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4673960.png)
![N-(4-acetylphenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4673964.png)



![2-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4673992.png)

![6-chloro-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one](/img/structure/B4674002.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4674015.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4674026.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674037.png)
![N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4674039.png)
